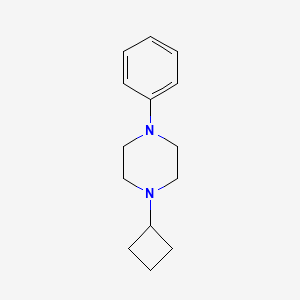

1-环丁基-4-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclobutyl-4-phenylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of 1-Cyclobutyl-4-phenylpiperazine is C14H20N2 . Its molecular weight is 216.32 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .科学研究应用

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including 1-Cyclobutyl-4-phenylpiperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, numerous methods have been reported for the synthesis of substituted piperazines .

Use in the Synthesis of 1,5-Fused-1,2,3-Triazoles

1-Cyclobutyl-4-phenylpiperazine can be used in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition .

Intestinal Permeation Enhancers

1-Phenylpiperazine, a derivative of piperazine, has been shown to enhance transepithelial transport with minimal cytotoxicity . This makes it a potential intestinal permeation enhancer. A study examined a small library of 13 derivatives of 1-phenylpiperazine, including 1-Cyclobutyl-4-phenylpiperazine, to better understand how the chemistry of 1-phenylpiperazine affects its utility as an intestinal permeation enhancer .

Oral Drug Delivery

1-Phenylpiperazine and its derivatives, including 1-Cyclobutyl-4-phenylpiperazine, have emerged as potential permeation enhancers (PEs) for oral delivery of macromolecules . They can improve the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream, which is a major obstacle preventing oral administration of these therapeutics .

作用机制

Target of Action

It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives, in general, interact with their targets in various ways depending on the specific derivative and target .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways .

Result of Action

Piperazine derivatives are known to have a wide range of effects depending on their specific structure and target .

Action Environment

It is generally important to consider factors such as ph, temperature, and the presence of other substances when considering the action of a compound .

安全和危害

1-Cyclobutyl-4-phenylpiperazine is intended for R&D use only and is not advised for medicinal, household, or other uses . The safety data sheet for a similar compound, 1-Phenylpiperazine, indicates that it is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage .

属性

IUPAC Name |

1-cyclobutyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBIUPDHPUVLDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442760 |

Source

|

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-phenylpiperazine | |

CAS RN |

835916-78-4 |

Source

|

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)

![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)